2-Acetylnaphthalen-1(2H)-one
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Overview
Description
2-Acetylnaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenes. It is characterized by the presence of an acetyl group attached to the naphthalene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetylnaphthalen-1(2H)-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Acetylnaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohols and hydrocarbons
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
2-Acetylnaphthalen-1(2H)-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and materials.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Acetylnaphthalen-1(2H)-one involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the naphthalene ring can undergo electrophilic substitution. These interactions influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Acetylnaphthalene
- 2-Methylnaphthalene
- 2-Naphthol
Uniqueness
2-Acetylnaphthalen-1(2H)-one is unique due to its specific acetyl substitution pattern, which imparts distinct reactivity and properties compared to other naphthalene derivatives. This uniqueness makes it valuable in specialized applications and research areas.
Properties
CAS No. |
33867-96-8 |
---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-acetyl-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H10O2/c1-8(13)10-7-6-9-4-2-3-5-11(9)12(10)14/h2-7,10H,1H3 |
InChI Key |
CTAIXKSKPLIXEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C=CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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